![molecular formula C12H15N3S B1489770 (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine CAS No. 1248293-61-9](/img/structure/B1489770.png)

(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine

Übersicht

Beschreibung

“(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C12H15N3S . It is used in various fields of research .

Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study reported the synthesis of this compound from aniline and potassium thiocyanate .

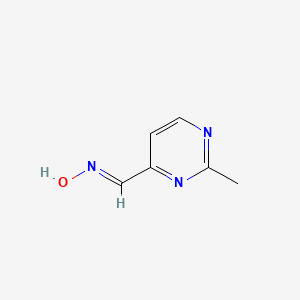

Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques . For example, one study reported the IR (KBr) ν max 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1; 1 H NMR (CDCl 3) δ 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH 2); MS (FAB) m/z 274 (M + 1) + .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been explored in several studies . For example, one study reported the use of this compound in the synthesis of novel anti-Parkinsonian agents .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 233.33 . It has been reported to have a melting point of 248°C .

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Eigenschaften

Verbindungen mit einer ähnlichen Struktur wie “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” wurden synthetisiert und auf ihre entzündungshemmenden Eigenschaften untersucht . Diese Verbindungen wurden auf entzündungshemmende Aktivität untersucht und zeigten vielversprechende Ergebnisse .

Antioxidative Aktivität

Thiazolderivate, zu denen auch “this compound” gehören, haben antioxidative Eigenschaften gezeigt . Antioxidantien sind entscheidend, um den Körper vor Schäden durch freie Radikale zu schützen.

Analgetische Aktivität

Thiazolderivate haben auch analgetische (schmerzlindernde) Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel .

Antibakterielle Aktivität

Thiazolverbindungen haben antimikrobielle Eigenschaften gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .

Antivirale Aktivität

Thiazolderivate haben antivirale Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnten .

Antitumor- und zytotoxische Aktivität

Thiazolderivate haben Antitumor- und zytotoxische Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten .

Neuroprotektive Aktivität

Thiazolderivate haben neuroprotektive Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnten .

Antiepileptische Aktivität

Thiazolderivate haben antiepileptische Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Epilepsie und anderen Krampfanfällen eingesetzt werden könnten .

Wirkmechanismus

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity. For instance, similar compounds have shown to inhibit COX-1 and COX-2 enzymes . The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When this compound inhibits these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation .

Result of Action

The primary result of the action of this compound is the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, thereby reducing inflammation .

Vorteile Und Einschränkungen Für Laborexperimente

1-BPT has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 1-BPT is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-BPT has a relatively high solubility in water and other solvents, which makes it ideal for use in a variety of laboratory experiments. However, 1-BPT has some limitations. It has a relatively low melting point and is unstable at higher temperatures, which can limit its use in certain experiments. Additionally, 1-BPT is not very soluble in organic solvents, which can limit its use in certain experiments.

Zukünftige Richtungen

Given the potential of 1-BPT to interact with various receptors in the body, there are a number of potential future directions for research. One potential direction is to investigate the effects of 1-BPT on neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 1-BPT could be studied to investigate its potential use as an antidepressant or anxiolytic. Furthermore, 1-BPT could be studied to investigate its potential use in the treatment of pain and inflammation. Finally, 1-BPT could be studied to investigate its potential use as a tool for studying the mechanisms of action of various drugs.

Biochemische Analyse

Biochemical Properties

(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . These interactions can modulate the enzymatic activity, leading to changes in cellular redox states and overall cellular health.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter metabolic pathways, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, influencing their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses can lead to toxic effects, including cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall impact on cellular function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c13-8-9-4-3-7-15(9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPAJIGHGXTTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)

![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)

![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)

![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)

![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)

![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)